Decanamide, N,N'-1,2-ethanediylbis-
Description
Contextualization within Bisamide Chemistry and Fatty Amide Derivatives
N,N'-1,2-ethanediylbis(decanamide) belongs to the larger classes of fatty acid amides and, more specifically, bisamides. researchgate.netresearchgate.net Fatty acid amides are characterized by an alkyl chain derived from a fatty acid. researchgate.net Bisamides, the third major category of fatty acid amides, are defined by the presence of two amide groups within a single molecule. researchgate.netresearchgate.net This dual-amide structure is central to their distinct physical and chemical behaviors.
The general structure of a bisamide involves two fatty acid chains linked by a diamine bridge. In the case of N,N'-1,2-ethanediylbis(decanamide), two decanamide (B1670024) units are linked by an ethane-1,2-diamine (ethylenediamine) bridge. nih.gov This positions it as a close relative to other commercially significant fatty bisamides, such as Ethylene (B1197577) Bis Stearamide (EBS) and Ethylene Bis Oleamide (B13806) (EBO), which are widely utilized as lubricants, dispersing agents, and processing aids in the plastics and coatings industries. sclthoil.com The properties of these related compounds provide a foundational understanding for the potential utility of N,N'-1,2-ethanediylbis(decanamide).
Structural Characteristics and Intermolecular Interactions
The defining feature of N,N'-1,2-ethanediylbis(decanamide) is its symmetrical structure, which consists of a central C2H4N2O2 core flanked by two C10H21 acyl chains. nih.gov The IUPAC name for this compound is N-[2-(decanoylamino)ethyl]decanamide. nih.gov
| Property | Value | Source |
| CAS Number | 51139-08-3 | nih.govechemi.com |
| Molecular Formula | C22H44N2O2 | nih.govechemi.com |
| Molecular Weight | 368.6 g/mol | nih.govechemi.com |
| Melting Point | 162-163 °C | echemi.com |
| Physical Description | Dry Powder | nih.gov |
This table provides key identifiers and physical properties of N,N'-1,2-ethanediylbis(decanamide).
A critical aspect of its material properties stems from the strong intermolecular hydrogen bonding enabled by the secondary amide groups (-CONH-). researchgate.net These bonds form between the hydrogen atom of one amide group and the oxygen atom of a neighboring molecule. This extensive hydrogen bonding network is responsible for the compound's relatively high melting point and its general insolubility in water. researchgate.net The long, nonpolar decyl chains contribute to the molecule's hydrophobic character and its ability to function as a surface-active agent or lubricant. cymitquimica.com
Historical Development and Emerging Research Significance of N,N'-1,2-Ethanediylbis(decanamide)
While specific seminal publications on N,N'-1,2-ethanediylbis(decanamide) are not prominently documented in broad historical reviews, its development is intrinsically linked to the broader industrial adoption of fatty bisamides. The synthesis of bisamides, often achieved through the reaction of a fatty acid with a diamine like ethylenediamine (B42938), is a well-established chemical process. researchgate.net The presence of N,N'-1,2-ethanediylbis(decanamide) in various chemical databases and its listing in patents indicate its recognized utility and commercial availability. nih.govguidechem.com
The emerging research significance of this compound lies in the tailored properties afforded by its specific chain length. Researchers are investigating how variations in the alkyl chain length of bisamides influence their performance as viscosity modifiers, lubricants, and nucleating agents. researchgate.netnih.gov The use of N,N'-1,2-ethanediylbis(decanamide) has been noted in the manufacturing of adhesives and coatings, suggesting its role in controlling the rheological properties of these systems. nih.gov
Scope and Research Objectives for Contemporary Studies on N,N'-1,2-Ethanediylbis(decanamide)
Contemporary research on N,N'-1,2-ethanediylbis(decanamide) is driven by the need for high-performance additives in polymer and material processing. Key research objectives include:
Advanced Rheological Control: A primary objective is to thoroughly characterize how N,N'-1,2-ethanediylbis(decanamide) influences the viscosity and flow behavior of various polymer melts and liquid formulations. This involves detailed studies to understand its effectiveness as a viscosity modifier in applications such as paints and adhesives. nih.gov
Surface Modification and Lubrication: Research is focused on quantifying its efficiency as a slip and anti-blocking agent. This includes investigating the formation and durability of the lubricating layer it creates on surfaces, which is a known characteristic of fatty amides. researchgate.net
Nucleation and Crystallization Behavior: A significant area of study is its role as a nucleating agent in semi-crystalline polymers. Research aims to understand how its presence can influence the crystallization temperature, spherulite size, and ultimately the mechanical and optical properties of the final plastic product.
Self-Assembly and Supramolecular Chemistry: The strong hydrogen bonding capabilities of bisamides make them ideal candidates for building blocks in supramolecular chemistry. Future research may explore the self-assembly of N,N'-1,2-ethanediylbis(decanamide) into ordered structures like gels or fibers for applications in nanotechnology and biomaterials.
Structure
2D Structure
Properties
IUPAC Name |
N-[2-(decanoylamino)ethyl]decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N2O2/c1-3-5-7-9-11-13-15-17-21(25)23-19-20-24-22(26)18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMPOPAPQCIHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866184 | |
| Record name | Decanamide, N,N'-1,2-ethanediylbis- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Decanamide, N,N'-1,2-ethanediylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
51139-08-3 | |
| Record name | N,N′-1,2-Ethanediylbis[decanamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51139-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanamide, N,N'-1,2-ethanediylbis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051139083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethylenebisdecanamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decanamide, N,N'-1,2-ethanediylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanamide, N,N'-1,2-ethanediylbis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Polymer Science and Engineering: Role of N,n 1,2 Ethanediylbis Decanamide As a Structural Unit and Additive
N,N'-1,2-Ethanediylbis(decanamide) as a Monomer in Polymerization Processes
The incorporation of N,N'-1,2-ethanediylbis(decanamide) into polymer chains introduces bisamide moieties that significantly influence the final properties of the material.
Design and Synthesis of Polymers Incorporating Bisamide Moieties
The synthesis of polymers containing bisamide functionalities, such as those provided by N,N'-1,2-ethanediylbis(decanamide), can be achieved through various polymerization techniques. One common method is post-polymerization modification, where a pre-existing polymer is reacted with a compound containing the bisamide group. surrey.ac.uk For instance, poly(pentafluorophenyl acrylate) can be modified with amines and amide derivatives to introduce bisamide structures. surrey.ac.uk Another approach involves direct polycondensation reactions. researchgate.net This can be seen in the preparation of polyamides and poly(amide-imide)s from diamines and dicarboxylic acids or their derivatives. researchgate.netresearchgate.net For example, new polyamides have been synthesized by reacting diamine monomers with various diacid chlorides using a low-temperature solution polycondensation technique. researchgate.net The synthesis of bisamide compounds themselves often involves the condensation of a fatty acid with a diamine. acs.org
A variety of polymers can be created by integrating bisamide units. These include:
Thermoresponsive (co)polymers: These polymers exhibit changes in their physical properties, such as solubility or gelation, in response to temperature changes. surrey.ac.uk
Aromatic poly(amide-imide)s: These are high-performance polymers known for their thermal stability and solubility in polar organic solvents. researchgate.net
Polyamides with specific functional units: For example, polyamides containing bis-benzthiazolyl sulphone units have been synthesized, demonstrating good solubility and thermal stability. researchgate.net
The characterization of these polymers typically involves techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the chemical structure, and size exclusion chromatography to determine the molecular weight. surrey.ac.uk
Step-Growth Polymerization Mechanisms and Kinetics Involving Amide Linkages
N,N'-1,2-ethanediylbis(decanamide) can participate in step-growth polymerization, a process where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers. wikipedia.org This mechanism is characteristic of the formation of polyamides, polyesters, and polyurethanes. wikipedia.orgnih.gov A key feature of step-growth polymerization is that a high extent of reaction is necessary to achieve a high molecular weight. wikipedia.org
The kinetics of step-growth polymerization can be influenced by catalysts. For instance, polyesterification can be self-catalyzed or externally catalyzed. wikipedia.org The reaction proceeds by the formation of amide or ester linkages, often with the elimination of a small molecule like water or methanol, a process known as condensation polymerization. libretexts.org
Recent advancements have combined step-growth polymerization with other techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. rsc.orgrsc.org This hybrid approach, known as RAFT step-growth polymerization, allows for the synthesis of polymers with well-controlled architectures. rsc.orgrsc.org For example, the A2 + B2 RAFT step-growth polymerization of bis-acrylamides has been successfully demonstrated. rsc.org
To control the molecular weight in linear polymerization, precise stoichiometric control of the reacting monomers is crucial. wikipedia.org An imbalance in the stoichiometry or the addition of a monofunctional monomer can be used to limit the final molecular weight. wikipedia.org
Influence of N,N'-1,2-Ethanediylbis(decanamide) Content on Resultant Polymer Architecture and Morphology
The incorporation of N,N'-1,2-ethanediylbis(decanamide) and similar bisamide structures into a polymer backbone has a profound effect on the resulting architecture and morphology. The presence of amide groups facilitates hydrogen bonding between polymer chains. surrey.ac.uk This intermolecular interaction can lead to self-association and the formation of highly ordered, regular structures that can range in size from tens to hundreds of micrometers. surrey.ac.uk
The specific morphology that develops is highly dependent on the chemical composition of the copolymers. surrey.ac.uk Researchers have observed a variety of structures, including:
Sheet-like morphologies
Rod-like structures
Honeycomb-like arrangements
These ordered structures arise from the strong and directional nature of the hydrogen bonds formed by the amide groups. In the solid state, bisamide compounds can form layer-like structures, with the specific arrangement influenced by factors such as the length of the spacer between the amide groups. acs.org An odd-even effect has been observed in a homologous series of bisamides, where the thermal properties and crystal structure differ depending on whether the number of carbon atoms in the spacer is odd or even. acs.org
Mechanistic Studies of N,N'-1,2-Ethanediylbis(decanamide) as a Polymer Additive
Beyond its role as a monomer, N,N'-1,2-ethanediylbis(decanamide) and similar bisamides are utilized as functional additives in polymer systems, particularly as lubricants.
Lubrication Mechanisms in Polymer Processing Systems
N,N'-1,2-ethanediylbis(decanamide) and other fatty acid bis-amides function as lubricants in polymer processing, reducing friction and improving flow. The lubrication mechanism is complex and can involve a combination of boundary lubrication and hydrodynamic lubrication. youtube.com
In boundary lubrication , a thin layer of the lubricant adheres to the surfaces of the processing equipment and the polymer melt. youtube.com This layer prevents direct contact between the surfaces, thereby reducing friction and wear. The effectiveness of boundary lubricants is highly dependent on the chemistry of the lubricant and the surfaces involved. youtube.com The long alkyl chains of N,N'-1,2-ethanediylbis(decanamide) contribute to the formation of a low-shear film at the interface.
The lubricating properties of amide-based additives have been shown to reduce wear in tribological systems. nih.gov For instance, the introduction of amide-containing surfactants into lubricants can effectively slow down the oxidation process. nih.gov
The performance of bisamide lubricants can be influenced by their chemical structure. For example, in Acrylonitrile Butadiene Styrene (ABS) polymers, shorter chain length bisamides tend to act as more internal lubricants, resulting in longer spiral flow lengths. acs.org
Internal Lubricant Performance and Interfacial Friction Reduction
As an internal lubricant, N,N'-1,2-ethanediylbis(decanamide) functions by reducing the friction between polymer chains in the molten state. This reduction in intermolecular friction enhances the flowability of the polymer. Research on N,N'-ethylene bis amides (EDA-Cn) in Acrylonitrile-Butadiene-Styrene (ABS) resins has shown that the length of the fatty acid chain is a critical factor in lubrication performance. researchgate.net
Compounds with shorter fatty chains, such as N,N'-1,2-ethanediylbis(decanamide) (which corresponds to the C10 amide, or EDA-C10), are particularly effective. They reduce the interaction energy with the polymer matrix, which in turn promotes the diffusive movement of the polymer chain segments. researchgate.net This enhanced mobility results in improved flow properties and a measurable decrease in the viscosity of the polymer melt. researchgate.net The primary mechanism is the lowering of the energy barrier for chain movement, which allows the polymer to be processed at lower temperatures or with less energy input.
External Lubricant Functionality and Surface Migration Phenomena
While acting internally to improve melt flow, N,N'-1,2-ethanediylbis(decanamide) also exhibits external lubricant properties. This dual functionality is characteristic of many fatty bis-amides. specialchem.com The external lubrication effect is achieved through a process of migration. Due to its limited compatibility with the polymer matrix, the additive tends to migrate to the surface of the polymer melt during processing.
Role as a Mold Release Agent: Analysis of Demolding Characteristics
The external lubricating effect of N,N'-1,2-ethanediylbis(decanamide) is directly responsible for its function as a mold release agent. When used in injection molding or other molding processes, the additive migrates to the surface of the plastic part being formed. This creates a lubricating film between the polymer and the mold wall. cargill.com
This film reduces the force required to eject the finished part from the mold, a critical factor for minimizing cycle times and preventing surface defects or damage to the part during demolding. impag.ch Secondary bis-amides are recognized for their utility in improving mold release in polymers such as styrenics, ABS, and polyamides. specialchem.com The efficiency of a mold release agent can be quantified by measuring the reduction in ejection force or by observing improvements in surface finish and a decrease in rejection rates for molded parts.
Dispersant Functionality and Pigment/Filler Interactions in Polymer Composites
In polymer composites, N,N'-1,2-ethanediylbis(decanamide) can function as a dispersing agent for solid particles like pigments and mineral fillers. The effectiveness of bis-amides in this role stems from their molecular structure. The polar amide groups have an affinity for the surfaces of inorganic pigments and fillers, while the non-polar fatty acid chains are compatible with the polymer matrix. scienceopen.com
Anti-Blocking and Slip Agent Effects in Polymer Films and Sheets
For polymer films and sheets, "blocking" is the undesirable adhesion between adjacent layers, which can make them difficult to separate. ampacet.com N,N'-1,2-ethanediylbis(decanamide), like other bis-amides, acts as an anti-blocking agent by migrating to the film surface. cargill.com Once at the surface, it forms a microscopic, non-sticking layer. cargill.com
This surface layer effectively increases the distance and reduces the Van der Waals forces between the film layers, thereby preventing them from sticking together. ampacet.com This effect also contributes to a lower coefficient of friction (COF), which is a measure of the "slip" of the film. A lower COF is desirable for handling and processing of films on automated packaging lines. While inorganic anti-blocking agents like silica (B1680970) work by creating microscopic bumps on the surface, organic additives like bis-amides form a lubricating layer. ampacet.comgrace.com In some applications, a combination of both types can be used to achieve optimal slip and anti-block performance while maintaining film clarity. google.com
Rheology Modification in Polymer Melts and Solutions
The primary role of N,N'-1,2-ethanediylbis(decanamide) as a viscosity modifier is a key aspect of its function in polymer processing. nih.gov By acting as an internal lubricant, it directly alters the rheological properties of the polymer melt. Scientific studies have demonstrated that N,N'-ethylene bis amides with shorter fatty chains, specifically the C10 variant, significantly reduce the viscosity of polymer melts. researchgate.net
In a study on ABS resins, the addition of N,N'-1,2-ethanediylbis(decanamide) (EDA-C10) resulted in a notable decrease in complex viscosity compared to bis-amides with longer chains (like C22). researchgate.net This indicates that the shorter decanamide (B1670024) chains are more efficient at facilitating polymer chain movement and reducing flow resistance. The proposed mechanism for similar bis-amides involves a reduction in the entanglement density of the polymer chains and an increase in the free volume within the melt, which enhances the mobility of chain segments. researchgate.net
| Additive (EDA-Cn) | Fatty Chain Length | Effect on Complex Viscosity (at 0.1 rad/s) | Reference |
|---|---|---|---|
| N,N'-1,2-ethanediylbis(decanamide) | C10 | 24.9% decrease compared to EDA-C22 | researchgate.net |
| N,N'-1,2-ethanediylbis(stearamide) | C18 | Baseline for comparison (longer chain) | researchgate.net |
| N,N'-1,2-ethanediylbis(behenamide) | C22 | Higher viscosity compared to EDA-C10 | researchgate.net |
Impact on Polymer Flow Behavior and Processability
For instance, studies on the similar N,N'-ethylene bis oleamide (B13806) (EBO) in ABS resin showed that its addition improved the melt flow rate (MFR) by 49% and reduced the processing torque by 17%. researchgate.net An improved MFR means that the polymer can fill complex molds more easily or be extruded at higher speeds, leading to increased productivity. Reduced torque lessens the energy consumption of the processing machinery and minimizes stress on the polymer, which can help prevent thermal degradation. researchgate.net The synergistic use of bis-amides with fillers has also been shown to improve the processability of the final nanocomposites. scienceopen.com
Advanced Material Development Incorporating N,N'-1,2-Ethanediylbis(decanamide)
The chemical compound N,N'-1,2-ethanediylbis(decanamide), a member of the bis-amide family, serves as a multifunctional additive in the development of advanced polymers and composite materials. Its molecular structure, featuring two amide groups separated by an ethylene (B1197577) bridge and flanked by C10 alkyl chains, imparts unique properties that are leveraged to enhance performance in various applications. While much of the available literature focuses on its longer-chain analogue, N,N'-ethylenebis(stearamide) (EBS), the principles of its function as a lubricant, slip agent, and dispersant are analogous.
Performance Enhancement in Synthetic Fiber and Film Applications
In the polymer industry, particularly in the production of synthetic fibers and films, surface properties and processability are critical. N,N'-1,2-ethanediylbis(decanamide) and related bis-amides function as effective internal and external lubricants, migrating to the surface of the polymer to reduce friction and improve material handling.
Research Findings:
Fatty acid bis-amides are well-established as slip and anti-blocking agents in polyolefin films. google.comsamacni.co.kr Their primary function is to lower the coefficient of friction (COF) of the film surface, which prevents layers of film from adhering to each other ("blocking") and allows for smooth passage over processing equipment. ampacet.com The effectiveness and rate of migration ("bloom") of the slip agent are dependent on the length of the alkyl chain. Shorter chains generally migrate faster, providing quicker slip properties, while longer chains offer greater thermal stability, which is crucial for high-temperature processing. ampacet.com
In synthetic fiber applications, such as for polyesters and polyamides, these additives improve heat and weather resistance and can impart antistatic properties. atamanchemicals.comatamanchemicals.comatamankimya.com In the context of nanocomposites, which are increasingly used for high-performance films, additives like N,N'-ethylenebis(stearamide) (EBS) have been shown to significantly enhance the dispersion of nanofillers like organo-montmorillonite (OMMT) clay in a Poly(ethylene terephthalate) (PET) matrix. This improved dispersion leads to notable improvements in the material's mechanical properties, including impact strength and storage modulus. researchgate.net Similarly, EBS has been used to improve the dispersion of halloysite (B83129) nanotubes in Poly(lactic acid) (PLA), a common biodegradable film polymer. researchgate.net
Interactive Data Table: Comparative Performance of Amide Slip Agents in Polymer Films
This table illustrates the typical performance of various amide additives on the Coefficient of Friction (COF) in polyolefin films. A lower COF indicates better slip properties. The performance of N,N'-1,2-ethanediylbis(decanamide) can be inferred to fall within this spectrum, offering a balance between migration speed and thermal stability.
| Additive Type | Chemical Name | Polymer System | Typical Conc. (ppm) | Key Performance Characteristics |
| Primary Amide (C18, unsat.) | Oleamide | LDPE/LLDPE | 500 - 1500 | Fast migration, provides rapid slip but has lower thermal stability. ampacet.com |
| Primary Amide (C22, unsat.) | Erucamide | LDPE/LLDPE/PP | 500 - 2000 | Slower migration, provides lower ultimate COF, higher thermal stability. samacni.co.krampacet.com |
| Bis-Amide (C18) | N,N'-Ethylenebis(stearamide) | Polyolefins | 1000 - 3000 | Primarily an anti-blocking agent, provides inferior slip compared to primary amides. google.com |
| Bis-Amide (C18, unsat.) | N,N'-Ethylenebis(oleamide) | Polyethylene | 100 - 5000 | Good elevated temperature slip and anti-blocking characteristics. google.com |
Integration into Coatings and Paints: Surface Leveling and Film Property Modification
In the coatings and paints industry, N,N'-1,2-ethanediylbis(decanamide) and its analogues act as versatile additives that modify surface tension and rheology to improve the final film quality. They are particularly valued as surface leveling agents and pigment dispersants. atamanchemicals.comatamanchemicals.com
Research Findings:
When added to paint and coating formulations, these bis-amide waxes improve the uniform dispersion of pigments and fillers. atamanchemicals.comatamankimya.com During the curing process, the additive migrates to the surface, reducing surface tension gradients and promoting a smooth, level finish free of defects like craters and orange peel. lencolo37.com This action is particularly beneficial in baking enamels and powder coatings, where they function as flow and leveling aids. atamanchemicals.comnanotrun.com
Beyond leveling, these additives enhance the physical properties of the cured film. Research on the closely related Ethylene Bis Stearamide (EBS) shows that its inclusion in paint formulations at levels of 0.5-2% can significantly improve salt spray and moisture resistance. atamanchemicals.comnanotrun.com It also acts as a matting agent in certain formulations, such as furniture polishes and printing inks, by creating a micro-rough surface that scatters light. atamanchemicals.comatamankimya.com In powder coatings, it can also function as a degassing agent, helping to eliminate pinholes in the final finish. atamankimya.com
Interactive Data Table: Functional Roles of N,N'-1,2-Ethanediylbis-alkanamides in Coatings
This table summarizes the various functions of ethylene bis-alkanamide additives in different coating systems.
| Coating System | Function | Performance Benefit | Typical Dosage (% w/w) |
| Baking Enamels | Leveling Agent | Improves surface smoothness, prevents film stripping. atamanchemicals.comatamanchemicals.com | 0.5 - 2.0% atamanchemicals.com |
| Powder Coatings | Flow/Leveling Aid, Degassing Agent | Promotes a smooth finish, reduces pinholes. atamanchemicals.comatamankimya.com | 0.5 - 5.0% atamanchemicals.com |
| Industrial Paints | Pigment/Filler Dispersant | Ensures uniform color and consistency. atamanchemicals.comatamanchemicals.com | 0.5 - 5.0% atamanchemicals.com |
| Nitrocellulose Lacquers | Matting Agent | Controls gloss level, provides a flat finish. atamanchemicals.comatamankimya.com | Not Specified |
| Protective Coatings | Water/Corrosion Resistance | Enhances resistance to salt spray and moisture. atamanchemicals.comnanotrun.com | 0.5 - 2.0% nanotrun.com |
Applications in Specialty Composites and Blends (e.g., Rubber, Bitumen, Adhesives)
The utility of N,N'-1,2-ethanediylbis(decanamide) extends to specialty composites where it serves as a processing aid and property modifier. Its waxy nature and thermal stability make it suitable for use in rubber, bitumen, and adhesive formulations.
Research Findings:
Rubber: In rubber compounding, processing aids are essential for reducing viscosity, improving filler dispersion, and enhancing mold flow and release. nih.govgoogle.com Ethylene bis-amides are added to synthetic rubbers like SBR and natural rubber to act as both internal and external lubricants. atamanchemicals.comnanotrun.com They improve the kneading and vulcanization performance and can raise the surface fineness and gloss of the final rubber products, such as plates and pipes. atamanchemicals.comatamankimya.com
Bitumen: Fatty amide waxes are used as performance modifiers in bitumen for asphalt (B605645) production. atamanchemicals.com The addition of these waxes can lower the viscosity of the asphalt binder at high temperatures, which allows for reduced mixing and paving temperatures. atamankimya.com This not only saves energy but also reduces fumes. In the cooled, finished pavement, the amide wax enhances the visco-elasticity and increases the softening point, improving resistance to rutting and deformation under load. atamanchemicals.comatamankimya.com
Interactive Data Table: Use of Ethylene Bis-Alkanamides in Specialty Composites
This table outlines the application and observed benefits of ethylene bis-alkanamide additives in various composite materials.
| Composite System | Additive Role | Specific Application/Benefit |
| Rubber | Processing Aid, Lubricant | Improves mold release, enhances surface gloss, aids filler dispersion in NR, SBR, etc. atamanchemicals.comvanderbiltchemicals.com |
| Bitumen (Asphalt) | Performance Modifier | Lowers application viscosity, increases softening point and rut resistance of finished pavement. atamanchemicals.comatamankimya.com |
| Adhesives (Hot-Melt) | Anti-Caking Agent, Processing Aid | Prevents granule agglomeration during storage, improves filler dispersion. atamanchemicals.comatamanchemicals.com |
Intermolecular Interactions and Supramolecular Chemistry of N,n 1,2 Ethanediylbis Decanamide
Hydrogen Bonding Networks and Architectures
The primary directional force governing the self-assembly of N,N'-1,2-ethanediylbis(decanamide) is the hydrogen bonding between the amide groups. Each amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), facilitating the formation of robust intermolecular connections.
In the solid state, long-chain bisamides with an even-numbered spacer, such as the ethylene (B1197577) (n=2) bridge in N,N'-1,2-ethanediylbis(decanamide), typically exhibit an anti-parallel arrangement of the amide groups. This conformation allows for the formation of extended, linear hydrogen-bonded tapes or sheets. In this arrangement, the N-H group of one molecule forms a hydrogen bond with the C=O group of an adjacent molecule, and this pattern repeats, creating a stable, one-dimensional chain. These chains can then further interact with neighboring chains through weaker interactions.
The typical hydrogen bond parameters in such systems are summarized in the table below, based on studies of analogous long-chain bisamides.
| Parameter | Typical Value Range | Significance |
| N-H···O Distance | 2.8 - 3.2 Å | Indicates a strong hydrogen bond. |
| N-H···O Angle | 160 - 180° | A near-linear angle signifies a strong, directional interaction. |
| C=O···H Distance | 1.8 - 2.2 Å | The distance between the acceptor oxygen and the donor hydrogen. |
Non-Covalent Interactions in Self-Assembly Processes
While hydrogen bonding provides the primary framework for the self-assembly of N,N'-1,2-ethanediylbis(decanamide), other non-covalent interactions play a crucial role in stabilizing the three-dimensional structure.
Van der Waals forces are particularly significant due to the presence of the long decyl (C10) alkyl chains. These non-polar chains of adjacent molecules align with each other, maximizing the contact surface area and leading to substantial attractive forces. This "side-by-side" packing of the alkyl chains results in the formation of lamellar structures, where the hydrogen-bonded amide networks are separated by layers of interdigitated or non-interdigitated alkyl chains.
The interplay between these forces is summarized in the following table:
| Interaction Type | Contributing Molecular Moiety | Role in Self-Assembly |
| Hydrogen Bonding | Amide groups (-CONH-) | Primary directional force, formation of 1D tapes/sheets. |
| Van der Waals Forces | Decyl alkyl chains (-C10H21) | Stabilization of the 3D structure, promotion of lamellar packing. |
| Dipole-Dipole Interactions | Amide groups | Contribute to the overall stability of the hydrogen-bonded network. |
The balance between the strong, directional hydrogen bonds and the weaker, non-directional van der Waals interactions is critical in determining the final supramolecular architecture. This balance can be influenced by external factors such as temperature and the solvent environment, potentially leading to polymorphism—the existence of different crystalline forms. For instance, the closely related N,N'-ethylene bis-stearamide is known to exhibit different crystalline forms (α and β) with distinct thermal properties, which can be interconverted by heating and cooling cycles googleapis.com.
Host-Guest Complexation and Molecular Recognition Potential
While N,N'-1,2-ethanediylbis(decanamide) is an acyclic molecule, the principles of host-guest chemistry can be considered, particularly in the context of its self-assembled structures. The ordered arrangement of molecules can create cavities or channels within the supramolecular lattice that may accommodate small guest molecules.
However, more direct host-guest interactions are typically observed in macrocyclic structures where the bisamide units are incorporated into a ring. In such systems, the inwardly directed carbonyl oxygen atoms can create a polar cavity capable of binding cations or other guest molecules through electrostatic and hydrogen bonding interactions. Studies on C2-symmetric N,N′-benzylated bis(amino amides) have demonstrated their ability to recognize and form complexes with transition metal ions like Cu²⁺ rsc.org. The binding affinity and selectivity are influenced by the size of the macrocyclic cavity and the nature of the guest.
For the acyclic N,N'-1,2-ethanediylbis(decanamide), the potential for molecular recognition is more likely to manifest at the surfaces of its self-assembled structures. The exposed amide and alkyl functionalities could selectively interact with other molecules, leading to applications in sensing or as templates for controlled crystallization. For example, organogels formed from bisamide derivatives have been successfully used as media for the crystallization of active pharmaceutical ingredients (APIs) nih.gov.
Design Principles for Supramolecular Materials based on Bisamide Building Blocks
The predictable self-assembly behavior of bisamides makes them excellent building blocks for the design of functional supramolecular materials. By systematically modifying the molecular structure, the properties of the resulting materials can be tailored for specific applications.
Key design principles for supramolecular materials based on bisamide building blocks are outlined below:
| Design Parameter | Effect on Supramolecular Structure and Properties | Potential Applications |
| Alkyl Chain Length | Influences the strength of van der Waals interactions, melting point, solubility, and lamellar spacing. Longer chains generally lead to higher melting points and increased thermal stability. | Organogelators, lubricants, phase change materials. |
| Spacer Length and Parity | Determines the relative orientation of the amide groups (parallel vs. anti-parallel), which in turn dictates the hydrogen bonding network and the overall molecular packing. | Control of crystal morphology, design of polymorphic materials. |
| Introduction of Functional Groups | Incorporation of additional functional groups (e.g., aromatic rings, hydroxyl groups) can introduce new intermolecular interactions (e.g., π-π stacking) and alter the material's properties. | Sensors, electronic materials, functional gels. |
| Chirality | The presence of chiral centers can lead to the formation of helical or other chiral supramolecular structures. | Chiral separation, asymmetric catalysis. |
A prominent application of these design principles is in the development of organogelators . Low molecular weight organogelators based on bisamides can self-assemble in organic solvents to form three-dimensional fibrillar networks that immobilize the solvent, creating a gel. The properties of these gels, such as their thermal stability and mechanical strength, can be tuned by modifying the bisamide structure according to the principles described above.
Crystallization Behavior and Solid State Modification by N,n 1,2 Ethanediylbis Decanamide
Nucleation Mechanisms in Polymer Crystallization Induced by Bisamides
The introduction of bisamides, such as N,N'-1,2-ethanediylbis(decanamide), into a polymer matrix can significantly influence the nucleation process during crystallization. These additives typically function as nucleating agents, providing surfaces that facilitate the formation of polymer crystals. The primary mechanism is heterogeneous nucleation, where the solid surface of the bisamide additive lowers the free energy barrier for the formation of a stable nucleus compared to homogeneous nucleation, which occurs spontaneously within the polymer melt.
The effectiveness of a bisamide as a nucleating agent is often linked to the concept of epitaxial growth. This theory suggests that a close match between the crystal lattice parameters of the nucleating agent and the polymer is crucial for inducing crystallization. For bisamides, the regular arrangement of amide groups and aliphatic chains can provide a template for the ordered arrangement of polymer chains, thereby promoting nucleation. The even number of carbon atoms in the methylene (B1212753) chain of the intermediate structure of some bisamides has been shown to result in a more effective nucleation effect in polymers like isotactic polypropylene (B1209903) (iPP). nih.gov
Kinetics of Non-Isothermal and Isothermal Crystallization Processes
The kinetics of polymer crystallization, both under non-isothermal (continuous cooling or heating) and isothermal (constant temperature) conditions, are significantly altered by the presence of N,N'-1,2-ethanediylbis(decanamide). The addition of such nucleating agents generally leads to an increase in the crystallization temperature (Tc) and a reduction in the half-time of crystallization (t1/2), indicating an accelerated crystallization process.
The Avrami equation is commonly used to analyze the kinetics of isothermal crystallization. The Avrami exponent, n, derived from this analysis, provides insights into the nucleation mechanism and the geometry of crystal growth. For polymers nucleated with bisamides, the value of n often suggests a heterogeneous nucleation mechanism followed by three-dimensional spherulitic growth.
Under non-isothermal conditions, models such as those developed by Ozawa and Mo are employed to describe the crystallization kinetics. Studies on various polymers have shown that the presence of nucleating agents leads to a faster crystallization rate across a range of cooling rates. For instance, in polypropylene, the addition of a nucleating agent can significantly shorten the time required to achieve a certain degree of crystallinity.
Crystal Growth Morphology and Control in Polymeric Systems
The morphology of the crystalline structures within a polymer has a profound impact on its macroscopic properties. The use of N,N'-1,2-ethanediylbis(decanamide) as a nucleating agent allows for a degree of control over this morphology. By increasing the number of nucleation sites, the additive leads to the formation of a larger number of smaller spherulites. This refinement of the crystal structure can lead to improved mechanical properties, such as increased stiffness and impact strength, as well as enhanced optical properties like clarity.
The morphology of the crystals grown in the presence of bisamides can be observed using techniques like polarized optical microscopy (POM). These studies often reveal a change from a coarse spherulitic structure in the neat polymer to a fine-grained, more uniform morphology in the nucleated polymer.
Co-Crystallization Studies: Formation and Characterization of Novel Solid Forms
Co-crystallization is a process where two or more different molecules crystallize together to form a new crystalline solid with a unique structure. While specific studies on the co-crystallization of N,N'-1,2-ethanediylbis(decanamide) with polymers are not extensively documented in the reviewed literature, the principles of co-crystal engineering can be applied. The hydrogen bonding capabilities of the amide groups in the bisamide make it a potential candidate for forming co-crystals with other molecules, including polymers that possess complementary functional groups.
Thermodynamics and Kinetics of Co-Crystal Formation
The formation of a co-crystal is governed by both thermodynamic and kinetic factors. Thermodynamically, the Gibbs free energy of the co-crystal must be lower than that of the individual components for spontaneous formation to occur. This is often driven by favorable intermolecular interactions, such as hydrogen bonding, between the co-crystal formers. The kinetics of co-crystal formation are influenced by factors such as solvent choice, temperature, and the method of crystallization. The study of nicotinamide (B372718) co-crystals has shown that formation can lead to stronger hydrogen bonds and a looser molecular packing, which is an interesting exception to the general trend of energy decrease and volume contraction during crystallization.
Influence on Crystalline Structure and Packing
The formation of a co-crystal results in a new crystalline lattice with distinct unit cell parameters and packing arrangements compared to the individual components. Techniques such as X-ray diffraction (XRD) and solid-state NMR are essential for characterizing the structure of these novel solid forms. The specific interactions between the bisamide and the co-forming molecule will dictate the final crystal packing, which in turn influences the physical properties of the co-crystal, such as melting point, solubility, and stability.
Impact on the Crystallinity and Microstructure of Polymer Systems
The microstructure, which encompasses the size, shape, and arrangement of the crystalline and amorphous domains, is also refined. The presence of numerous small spherulites, as opposed to a few large ones, results in a more homogeneous microstructure. This can lead to a more uniform distribution of stress within the material, contributing to improved mechanical performance. The effect of nucleating agents on the crystallinity of polymers like isotactic polypropylene has been shown to enhance properties such as tensile strength.
Degradation Pathways and Environmental Transformation of N,n 1,2 Ethanediylbis Decanamide
Thermal and Oxidative Degradation Mechanisms
There is currently no specific information available in peer-reviewed literature detailing the thermal and oxidative degradation mechanisms of Decanamide (B1670024), N,N'-1,2-ethanediylbis-. General chemical principles suggest that, like other N-substituted amides, it would likely undergo thermal decomposition through pathways involving the cleavage of the amide bonds or the carbon-nitrogen bonds of the ethylenediamine (B42938) bridge. Oxidative degradation would likely involve reactions at the methylene (B1212753) groups adjacent to the nitrogen atoms. However, without specific studies, the initiation temperatures, reaction kinetics, and specific mechanistic pathways remain unknown.
Formation and Identification of Degradation Products
The absence of research on the degradation of Decanamide, N,N'-1,2-ethanediylbis- means there is no documented identification of its degradation products. Hypothetically, thermal or oxidative stress could lead to the formation of smaller molecules such as decanoic acid, ethylenediamine, and various amides and amines of lower molecular weight. The specific products formed would be contingent on the degradation conditions (e.g., temperature, presence of oxygen, catalysts).
A data table of potential, but unconfirmed, degradation products is presented below for illustrative purposes, based on the compound's structure.
| Potential Degradation Product | Molecular Formula | Formation Pathway (Hypothetical) |
| Decanoic acid | C10H20O2 | Hydrolysis of the amide bond |
| Ethylenediamine | C2H8N2 | Cleavage of the amide bonds |
| N-(2-aminoethyl)decanamide | C12H26N2O | Partial degradation |
It is crucial to emphasize that the degradation products listed in the table are hypothetical and have not been experimentally verified.
Environmental Persistence and Biodegradation Research
Specific studies on the environmental persistence and biodegradation of Decanamide, N,N'-1,2-ethanediylbis- are not present in the available scientific literature. nih.govresearchgate.net General knowledge suggests that long-chain aliphatic amides can be biodegradable, although the rate can be slow. researchgate.net The persistence of a chemical in the environment is influenced by a variety of factors, including its water solubility, soil adsorption characteristics, and susceptibility to microbial degradation. nih.gov Without targeted research, the half-life of Decanamide, N,N'-1,2-ethanediylbis- in various environmental compartments (soil, water, sediment) and its potential for bioaccumulation cannot be determined. nih.govresearchgate.net
The lack of data on this compound is in contrast to more widely studied substances like N,N-Diethyl-meta-toluamide (DEET), for which extensive data on environmental fate and biodegradation are available. researchgate.netcdc.gov This highlights the need for further research to fill the knowledge gap for many industrial chemicals.
Advanced Analytical and Computational Approaches for N,n 1,2 Ethanediylbis Decanamide Research
Spectroscopic Characterization Techniques (e.g., FTIR, NMR, Mass Spectrometry)
Spectroscopy is fundamental to confirming the molecular structure of N,N'-1,2-ethanediylbis(decanamide).
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the functional groups present in the molecule. For a bis-amide like this, key characteristic absorption bands are expected. For the related compound EBS, a prominent peak for the amide bond is observed around 1640 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, respectively. These techniques can confirm the connectivity of the atoms and the symmetry of the molecule.
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide structural information through fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the identification of the compound in complex mixtures maplaboratory.net.
| Technique | Functional Group | Expected Peak/Signal | Information Provided |
|---|---|---|---|
| FTIR | N-H Stretch (Amide) | ~3300 cm⁻¹ | Presence of amide group |
| FTIR | C-H Stretch (Alkane) | ~2850-2950 cm⁻¹ | Presence of decyl chains |
| FTIR | C=O Stretch (Amide I) | ~1640 cm⁻¹ | Presence of carbonyl in amide |
| FTIR | N-H Bend (Amide II) | ~1550 cm⁻¹ | Presence of amide group |
| ¹³C NMR | C=O | ~173 ppm | Confirms amide carbonyl carbon |
| ¹³C NMR | -CH₂- (Ethylene bridge) | ~40 ppm | Confirms ethylene (B1197577) diamine backbone |
| ¹³C NMR | -CH₂- (Decyl chain) | ~20-35 ppm | Confirms fatty acid chain carbons |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 368.6 | Confirms molecular weight nih.gov |
Chromatographic Separation and Identification Methods (e.g., UPLC-MS/QTOF, GC/MS)
Chromatographic methods are essential for separating N,N'-1,2-ethanediylbis(decanamide) from reactants, byproducts, or a polymer matrix and for its precise identification and quantification.
Ultra-Performance Liquid Chromatography-Mass Spectrometry/Quadrupole Time-of-Flight (UPLC-MS/QTOF): This highly sensitive technique is ideal for analyzing non-volatile compounds researchgate.netnih.gov. It provides accurate mass measurements, enabling the unequivocal identification of the target compound and the characterization of unknown impurities or degradation products nih.gov.
Gas Chromatography/Mass Spectrometry (GC/MS): GC-MS is a powerful tool for analyzing volatile and thermally stable compounds maplaboratory.netnih.gov. For bis-amides, it can be used to determine purity and identify the distribution of different alkyl chain lengths in commercial samples. For instance, a GC-MS analysis of commercial N,N'-ethylenebisstearamide (EBS) revealed that the primary C18/C18 structure constituted only about 45% of the sample, with the remainder being molecules with different fatty acid chain lengths nih.gov. A similar heterogeneity could be anticipated in commercial samples of N,N'-1,2-ethanediylbis(decanamide).
| Technique | Primary Application | Key Findings/Capabilities | Reference Principle |
|---|---|---|---|
| UPLC-MS/QTOF | Identification and quantification of non-volatile compounds in complex matrices. | Extremely sensitive for detecting low concentration migrants from packaging or polymer materials. Can identify unknown compounds through accurate mass determination. | researchgate.net, nih.gov |
| GC/MS | Purity assessment and identification of volatile components and impurities. | Separates complex mixtures and identifies components based on mass-to-charge ratio of fragments. Can reveal the distribution of different fatty acid chain lengths in the final product. | maplaboratory.net, nih.gov |
Thermal Analysis Methodologies for Investigating Solid-State Transitions and Crystallization Kinetics (e.g., DTA)
Thermal analysis techniques, such as Differential Thermal Analysis (DTA) or the related Differential Scanning Calorimetry (DSC), are used to study the thermal properties of materials. These methods measure the energy changes in a sample as it is heated or cooled, revealing information about melting, crystallization, and other solid-state transitions maplaboratory.net. For a waxy solid like N,N'-1,2-ethanediylbis(decanamide), DTA can determine its melting point and crystallization behavior. Research on the similar compound EBS has shown that its thermal behavior can be complex, sometimes exhibiting multiple melting events due to the existence of different crystalline forms and the influence of the material's prior heating history maplaboratory.net.
Microscopic and Morphological Characterization (e.g., SEM, AFM, TEM)
Microscopy techniques are vital for understanding the physical form and surface characteristics of N,N'-1,2-ethanediylbis(decanamide) and its dispersion within other materials, such as polymers.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface topography nih.gov. It is used to analyze the size, shape, and surface morphology of the compound in its solid form berkeley.eduresearchgate.net.
Atomic Force Microscopy (AFM): AFM delivers three-dimensional surface profiles at the nanoscale. It can be used to quantitatively measure surface roughness and identify fine surface details, complementing SEM data berkeley.edu.
Transmission Electron Microscopy (TEM): When used as an additive, TEM is invaluable for visualizing how N,N'-1,2-ethanediylbis(decanamide) is dispersed within a polymer matrix. It can reveal the internal structure and the spatial distribution of the additive, which is crucial for understanding its function as a lubricant or dispersant nih.gov.
| Technique | Information Obtained | Application in Research |
|---|---|---|
| SEM | Surface topography, particle shape, and size distribution. | Characterizing the morphology of the synthesized powder or beads. |
| AFM | 3D surface profile, surface roughness, and fine structural details. | Confirming surface features and obtaining quantitative data on surface topography. berkeley.edu |
| TEM | Internal structure, dispersion of phases, and particle distribution within a matrix. | Assessing the quality of dispersion when used as a polymer additive. nih.gov |
Rheological Characterization Techniques for Polymer Systems
When N,N'-1,2-ethanediylbis(decanamide) is incorporated into a polymer system, for example as a lubricant or processing aid, its effect on the flow behavior (rheology) of the polymer melt is of critical importance mdpi.com. Rheological measurements are conducted using rheometers, which can apply controlled stresses or strains to a material and measure the resulting deformation or flow. These studies provide data on viscosity, storage modulus (G'), and loss modulus (G''), which relate to the material's elastic and viscous properties, respectively researchgate.netmdpi.com. This information is crucial for optimizing polymer processing conditions and for understanding how the additive modifies the molecular structure and interactions within the polymer mdpi.comnih.gov.
Computational Chemistry and Molecular Modeling
Computational methods provide theoretical insights into the properties and reactivity of molecules, complementing experimental data.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules nih.govuni-stuttgart.de. For N,N'-1,2-ethanediylbis(decanamide), DFT can be employed to:
Optimize Molecular Geometry: Predict the most stable three-dimensional conformation of the molecule.
Analyze Electronic Properties: Calculate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and determine the HOMO-LUMO gap, which is an indicator of chemical reactivity researchgate.net.
Simulate Reaction Mechanisms: Investigate the pathways and transition states of chemical reactions, such as its synthesis or thermal decomposition, providing insights that are difficult to obtain experimentally mdpi.commdpi.com. DFT studies can elucidate how substituents on the nitrogen atom affect the delocalization of the nitrogen lone-pair electrons, influencing the reaction kinetics mdpi.com.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Polymer Behavior
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for probing the intricate world of molecular interactions and predicting the macroscopic behavior of materials. In the context of N,N'-1,2-ethanediylbis(decanamide), MD simulations can provide invaluable insights into the non-covalent forces that govern its self-assembly and its function as a polymer additive. While specific MD studies on N,N'-1,2-ethanediylbis(decanamide) are not extensively documented in publicly available literature, the principles can be understood by examining research on analogous long-chain bisamides and polymer melts.
The primary intermolecular interactions at play in N,N'-1,2-ethanediylbis(decanamide) are hydrogen bonding and van der Waals forces. The two amide groups in the molecule are capable of forming strong, directional hydrogen bonds of the N-H---O=C type. ias.ac.in These bonds are crucial for the formation of ordered, supramolecular structures. acs.orgnih.gov The long decyl chains, on the other hand, contribute significantly through van der Waals interactions, which are non-directional but collectively strong, promoting the packing of the alkyl chains. acs.orgresearchgate.net
MD simulations can model the dynamic interplay of these forces. For instance, simulations can track the formation and breaking of hydrogen bonds between adjacent bisamide molecules, revealing the stability and geometry of the resulting hydrogen-bonded networks. Research on homologous series of bisamides with varying alkylene spacer lengths has shown that the spatial arrangement of amide groups significantly influences the hydrogen-bonding pattern. Bisamides with an even number of carbons in the spacer, like N,N'-1,2-ethanediylbis(decanamide), tend to form two pairs of hydrogen bonds with two other molecules in a single plane. acs.org This is in contrast to odd-membered spacers, which can form more complex, non-planar hydrogen bond networks. acs.org
Furthermore, MD simulations can elucidate the collective behavior of these molecules in a polymer matrix. When incorporated into a polymer, N,N'-1,2-ethanediylbis(decanamide) is expected to exhibit behaviors analogous to its longer-chain counterpart, Ethylene Bis(stearamide) (EBS), which is widely used as a lubricant and dispersing agent. atamankimya.comatamanchemicals.comatamanchemicals.com Simulations can model the migration or "blooming" of the bisamide to the polymer surface, where it can form a lubricating monomolecular layer. atamankimya.com This process is driven by the incompatibility of the non-polar alkyl chains with many polymer systems. atamankimya.com The simulations can also shed light on how the bisamide molecules orient themselves at the interface and within the bulk polymer, affecting properties like viscosity and friction. ibm.comnist.gov
Interactive Table: Key Intermolecular Interactions in N,N'-1,2-Ethanediylbis(decanamide)
| Interaction Type | Contributing Molecular Moiety | Significance in Aggregation and Polymer Behavior |
| Hydrogen Bonding | Amide groups (-CONH-) | Directs self-assembly into ordered structures; contributes to thermal stability. ias.ac.inacs.orglibretexts.org |
| van der Waals Forces | Decyl chains (-C10H21) | Promotes close packing of alkyl chains; influences melting point and solubility. acs.orgresearchgate.net |
| Dipole-Dipole Interactions | Carbonyl groups (C=O) | Contributes to the overall cohesive energy of the molecular assembly. scienceready.com.au |
Quantitative Structure-Property Relationships (QSPR) in Bisamide Design
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties. atamanchemicals.comatamanchemicals.com These models are instrumental in materials science and drug discovery for predicting the properties of novel compounds, thereby guiding synthesis efforts and reducing experimental costs. nanotrun.com For a class of compounds like bisamides, QSPR can be a powerful approach to tailor their properties for specific applications.
A typical QSPR study involves several key steps:
Data Set Compilation: A dataset of structurally related bisamides with experimentally determined properties of interest is gathered. For N,N'-1,2-ethanediylbis(decanamide) and its analogs, these properties could include melting point, solubility in various solvents, and performance metrics as a polymer additive (e.g., reduction in melt viscosity).
Molecular Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to build a mathematical model that links a subset of the molecular descriptors to the property of interest.
Model Validation: The predictive power of the developed QSPR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
In the context of bisamide design, QSPR models could be developed to predict how changes in the alkyl chain length or the spacer group between the amide moieties affect key properties. For example, a QSPR model could predict the melting point of various N,N'-1,2-ethanediylbis(alkanamides). Based on studies of homologous series of bisamides, it is known that increasing the length of the alkyl chains generally increases the melting point due to stronger van der Waals interactions. nih.gov A QSPR model could quantify this relationship and potentially reveal more subtle electronic or topological influences.
For instance, a hypothetical QSPR model for the melting point (Tm) of a series of bisamides might take the following conceptual form:
Tm = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
Where:
Tm is the melting temperature.
c₀, c₁, c₂ are coefficients determined by the regression analysis.
Descriptor₁, Descriptor₂ are molecular descriptors such as molecular weight, number of carbon atoms, solvent accessible surface area, or more complex electronic and topological indices.
Interactive Table: Hypothetical QSPR Descriptors and Their Potential Influence on Bisamide Properties
| Molecular Descriptor | Potential Property Influence | Rationale |
| Molecular Weight | Increased Melting Point, Decreased Solubility | Larger molecules have stronger van der Waals forces. nih.gov |
| Number of Amide Groups | Increased Hydrogen Bonding Capacity, Higher Melting Point | More sites for strong intermolecular interactions. acs.org |
| Alkyl Chain Length | Increased Hydrophobicity, Higher Melting Point | Dominance of non-polar character and van der Waals forces. nih.gov |
| Polar Surface Area | Increased Polarity, Potential for specific interactions | Relates to the potential for hydrogen bonding and dipole-dipole interactions. atamanchemicals.com |
Future Directions and Emerging Research Avenues for N,n 1,2 Ethanediylbis Decanamide
Development of Multifunctional Bisamide Materials for Tailored Performance
The inherent properties of N,N'-1,2-ethanediylbis(decanamide) make it an excellent candidate for the development of multifunctional materials. Its long aliphatic chains and amide groups allow it to act as a lubricant, a dispersing agent, and a mold release agent. atamanchemicals.comatamankimya.comchemondis.com Future research will likely focus on leveraging these characteristics to create single-additive solutions for complex polymer formulations.
A closely related compound, N,N'-ethylenebis(stearamide) (EBS), is already widely used as a multifunctional additive in the plastics industry. atamanchemicals.comatamankimya.com It enhances melt flow, improves the dispersion of fillers, and prevents adhesion, all of which contribute to more efficient processing and improved product quality. atamanchemicals.comatamankimya.comgreenchemintl.com Researchers are expected to explore similar functionalities for N,N'-1,2-ethanediylbis(decanamide), potentially tailoring its chain length to optimize performance in specific polymers like PVC, polyolefins, and engineering plastics. atamankimya.comchemondis.com
The development of ultra-strong elastomers from biomass-derived long-chain polyamides highlights the potential for creating materials with programmable supramolecular interactions. nih.gov By incorporating pendant functional groups, researchers can control hydrogen bonding and crystallization, leading to materials with significantly enhanced tensile strength and elasticity. nih.gov This approach could be adapted for materials containing N,N'-1,2-ethanediylbis(decanamide) to create high-performance composites with tailored mechanical properties.
Table 1: Potential Multifunctional Properties of N,N'-1,2-Ethanediylbis(decanamide) in Polymer Systems
| Property | Potential Benefit | Relevant Polymer Systems |
| Internal/External Lubrication | Improved melt flow and processing efficiency | PVC, Polyolefins, Polystyrene |
| Dispersing Agent | Enhanced dispersion of fillers and pigments | Engineering Plastics, Masterbatches |
| Anti-blocking/Slip Agent | Prevents adhesion in films and improves surface finish | Polymer films, Coatings |
| Mold Release Agent | Facilitates easy removal of parts from molds | Injection molding, Extrusion |
Integration into Smart Polymers and Responsive Systems
A significant and exciting avenue of future research lies in the integration of N,N'-1,2-ethanediylbis(decanamide) into smart polymers and responsive systems. These are materials designed to change their properties in response to external stimuli such as temperature, pH, or light. ijcrt.orgnih.govnih.gov The ability of bisamides to self-assemble and form ordered structures through non-covalent interactions makes them promising candidates for creating such intelligent materials. nih.gov
Research on long-chain α-amidoamides has demonstrated their capacity to form organo/hydrogels that can encapsulate and release active molecules in response to pH changes. nih.gov The stability and strength of these gels are influenced by the length of the alkyl chains, suggesting that N,N'-1,2-ethanediylbis(decanamide) could be engineered to create stimuli-responsive materials with controlled release characteristics. nih.gov
Furthermore, thermoresponsive polymers, which undergo phase transitions at specific temperatures, are being investigated for a wide range of applications. rsc.orgcapes.gov.br The incorporation of bisamides like N,N'-1,2-ethanediylbis(decanamide) could be used to tune the transition temperatures and mechanical properties of these polymers, opening up new possibilities in areas like biomedical devices and sensors. The study of poly(N,N-diethylacrylamide) in aqueous two-phase systems shows how the thermoresponsive behavior can be modified, which could lead to new pathways for water-based polymer systems. rsc.org
Advanced Manufacturing Techniques and Process Control for Bisamide-Containing Materials
The advent of advanced manufacturing techniques, such as additive manufacturing (3D printing), presents new opportunities and challenges for materials containing N,N'-1,2-ethanediylbis(decanamide). Research is focusing on optimizing the performance of polyamide-based materials in processes like Selective Laser Sintering (SLS) and Fused Deposition Modeling (FDM). google.comresearchgate.netresearchgate.net
The use of additives is crucial for improving the processability and final properties of 3D-printed polyamide parts. diva-portal.org N,N'-1,2-ethanediylbis(decanamide) could act as a processing aid to enhance flow and reduce friction during printing, leading to improved surface quality and mechanical performance of the final objects. researchgate.net Future studies will likely investigate the optimal concentration and incorporation methods for this bisamide in various 3D printing filaments and powders. A patent for polishing polyamide objects made by additive manufacturing suggests a method to reduce surface roughness, an area where bisamide additives could offer in-process improvements. google.com
Moreover, active process control in continuous manufacturing is becoming increasingly important to ensure consistent product quality. ccsenet.org For materials containing bisamide additives, real-time monitoring and control of critical process parameters can help address variations in material properties and ensure optimal performance.
Sustainable Synthesis and End-of-Life Considerations in Material Design
In line with the principles of green chemistry, future research will increasingly focus on the sustainable synthesis of N,N'-1,2-ethanediylbis(decanamide) and the end-of-life management of materials containing it. ijcrt.orgrsc.org
Developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks is a key objective. ijcrt.orgccsenet.orgresearchgate.netrsc.org Research into bio-based polyamides and the use of biocatalytic cascades for producing diamine monomers points towards a more sustainable future for polyamide chemistry. researchgate.netrsc.org These approaches could be adapted for the synthesis of N,N'-1,2-ethanediylbis(decanamide) from renewable resources. researchgate.net Innovative, eco-friendly protocols, such as using water as a solvent and avoiding catalysts, are being developed for the synthesis of related diamine compounds. ccsenet.orgresearchgate.net
The recyclability and biodegradability of materials are also critical considerations. chemondis.comgreenchemintl.com While many polyamides are not readily biodegradable, research is exploring ways to design polymers that can be more easily broken down or recycled. nih.govresearchgate.net Studies on the biodegradation of Polyamide 4 have shown that modifying the terminal groups can control its degradability. researchgate.net This suggests that the molecular design of bisamides could play a role in the end-of-life properties of the polymers they are incorporated into. The chemical recycling of polyamides through processes like depolymerization is another active area of research that could provide a circular economy solution for bisamide-containing materials. chemondis.com However, life cycle assessments of plastics often lack detailed information on the impact of additives, a gap that needs to be addressed in future studies to fully understand the environmental footprint of these materials. researchgate.netnih.govnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Decanamide, N,N'-1,2-ethanediylbis-?
- Methodological Answer : The synthesis involves reacting decanoyl chloride with 1,2-ethanediamine under controlled conditions. A typical procedure includes:
- Dissolving 1,2-ethanediamine in anhydrous dichloromethane.
- Adding decanoyl chloride dropwise at 0–5°C to prevent side reactions.
- Stirring for 12–24 hours under nitrogen to ensure complete amidation.
- Purifying the product via recrystallization or column chromatography.
- Key parameters: Molar ratio (2:1 for decanoyl chloride:ethylenediamine), solvent choice, and reaction temperature .
Q. Which spectroscopic techniques are essential for characterizing Decanamide, N,N'-1,2-ethanediylbis-?
- Methodological Answer :
- NMR Spectroscopy : Confirms molecular structure (e.g., δ 2.1–2.3 ppm for methylene protons adjacent to amide groups) .
- FT-IR : Identifies amide C=O stretching (~1640 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry (MS) : Determines molecular weight (368.606 g/mol) and fragmentation patterns .
- Elemental Analysis : Validates purity by comparing experimental vs. theoretical C, H, N, O percentages .
Q. What role does the compound's amphiphilic nature play in its interactions with biological membranes?
- Methodological Answer :
- The hydrophobic dodecyl chains embed into lipid bilayers, while the polar amide groups interact with aqueous phases.
- Experimental approaches:
- Fluorescence anisotropy to measure membrane fluidity changes.
- Calorimetry (DSC) to study phase transitions in lipid bilayers.
- Permeability assays using liposomes to quantify ion leakage .
Advanced Research Questions
Q. How can conformational analysis using spectroscopic and computational methods enhance understanding of its reactivity?
- Methodological Answer :
- FT-IR and Raman Spectroscopy : Detect rotational isomers (e.g., trans vs. gauche conformers) via vibrational modes .
- DFT Calculations : Optimize molecular geometry and predict stability of conformers (e.g., ttg vs. ttt configurations).
- NMR NOESY : Maps spatial proximity of protons to validate computational models .
- Example: highlights the dominance of the ttg conformer in methanesulfonamide analogs, influencing hydrogen-bonding capacity.
Q. What strategies resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Standardize assay conditions : Control variables like pH, temperature, and solvent (e.g., DMSO vs. aqueous buffers).
- Validate purity : Use HPLC or GC-MS to rule out impurities (e.g., residual ethylenediamine or decanoic acid) .
- Cross-validate with orthogonal assays : Compare results from enzyme inhibition, cytotoxicity, and membrane perturbation studies .
Q. How does the compound's stability under varying conditions affect experimental outcomes?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
